4-(Aminomethyl)benzenesulfonic acid

Description

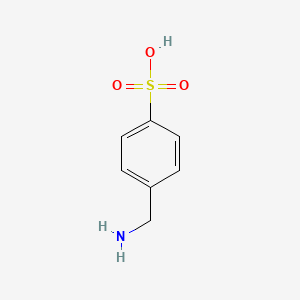

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVXAVWJOAZDID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178642 |

Source

|

| Record name | 4-Benzylaminesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-24-0 |

Source

|

| Record name | 4-(Aminomethyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylaminesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylaminesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Aminomethyl)benzenesulfonic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Aminomethyl)benzenesulfonic Acid

Authored by a Senior Application Scientist

Foreword: A Molecule of Duality and Potential

In the landscape of chemical synthesis and drug development, molecules possessing bifunctional characteristics often emerge as pivotal building blocks. This compound, a compound featuring both a basic aminomethyl group and a strongly acidic sulfonic acid moiety, is a prime example of such structural and functional duality. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. Our narrative moves beyond a simple recitation of facts to explain the causality behind its behavior and the strategic choices made in its synthesis and application.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 2393-24-0) is an organic compound whose structure is characterized by a benzene ring substituted at the para position with an aminomethyl (-CH₂NH₂) group and a sulfonic acid (-SO₃H) group.[1] This arrangement makes it a zwitterionic compound under certain pH conditions, where the amino group is protonated and the sulfonic acid group is deprotonated.

The molecule's architecture dictates its physical and chemical behavior. The sulfonic acid group is strongly acidic, while the aliphatic amino group is basic. This internal acid-base character results in high polarity, contributing to its solubility in water and its crystalline solid state at room temperature.[1][2]

Figure 2: A plausible multi-step synthesis workflow.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of p-Toluenesulfonyl Chloride

This foundational step involves the chlorosulfonation of toluene. [3]1. Reaction Setup: In a fume hood, equip a round-bottomed flask with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath. 2. Reagents: Charge the flask with toluene. Slowly add chlorosulfonic acid from the dropping funnel while maintaining the temperature below 10 °C. The choice of chlorosulfonic acid is critical for direct sulfonation and chlorination. [4]3. Reaction & Workup: After the addition is complete, allow the reaction to stir at room temperature. The reaction is self-validating by the evolution of HCl gas. Pour the mixture carefully onto crushed ice to precipitate the product. 4. Purification: Collect the solid p-toluenesulfonyl chloride by filtration, wash with cold water to remove acid, and recrystallize from a suitable solvent like petroleum ether. [5]

Step 2: Synthesis of p-Toluenesulfonamide

The conversion of the sulfonyl chloride to a sulfonamide protects the acidic proton and modulates reactivity.

-

Reaction: Add the synthesized p-toluenesulfonyl chloride in portions to a stirred, concentrated aqueous solution of ammonia. [3][5]The reaction is exothermic.

-

Validation: The formation of a white precipitate (p-toluenesulfonamide) indicates a successful reaction. The sulfonamide is significantly less soluble than the starting sulfonyl chloride or the ammonium chloride byproduct.

-

Isolation: Filter the solid product, wash thoroughly with water, and dry. Purity can be checked by melting point.

Steps 3 & 4: Conversion of Methyl to Aminomethyl Group

This two-step conversion is a critical transformation.

-

Benzylic Bromination: Dissolve p-toluenesulfonamide in a non-polar solvent (e.g., CCl₄). Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture, typically with light initiation. The causality here is that NBS provides a low concentration of bromine for selective free-radical substitution at the benzylic position over aromatic substitution.

-

Amination: The resulting 4-(bromomethyl)benzenesulfonamide is then reacted with an excess of ammonia (in a solvent like ethanol in a sealed tube) to form 4-(aminomethyl)benzenesulfonamide via nucleophilic substitution.

Step 5: Hydrolysis to this compound

The final step involves the cleavage of the sulfonamide S-N bond.

-

Hydrolysis Conditions: While sulfonamides are generally stable, they can be hydrolyzed under forcing acidic or basic conditions. [6][7]Refluxing 4-(aminomethyl)benzenesulfonamide in concentrated hydrochloric acid is a viable method.

-

Mechanism Insight: Acid-catalyzed hydrolysis involves protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. [8]3. Isolation: Upon cooling, the product, this compound, will crystallize from the acidic solution due to its zwitterionic nature and reduced solubility. Filter and wash with a small amount of cold water to yield the final product.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its two primary functional groups. Understanding the interplay between the amino and sulfonic acid groups is crucial for its application in further syntheses.

Sources

- 1. CAS 2393-24-0: this compound [cymitquimica.com]

- 2. This compound | 2393-24-0 [sigmaaldrich.com]

- 3. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. DE1912956A1 - Process for the preparation of p-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. globethesis.com [globethesis.com]

Introduction: Strategic Importance and Synthesis Overview

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)benzenesulfonic Acid

This compound is a bifunctional molecule of significant interest in the pharmaceutical and materials science sectors. Its structure, featuring a nucleophilic primary amine and a strongly acidic sulfonic acid group on a stable aromatic scaffold, makes it a versatile building block. In drug development, it serves as a key intermediate for synthesizing compounds with targeted biological activities, where the sulfonic acid moiety can enhance aqueous solubility and the aminomethyl group provides a reactive handle for further molecular elaboration. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, ensuring scientific integrity, and providing robust, verifiable protocols for researchers and development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the target compound's properties is critical for process development, purification, and safe handling.

| Property | Value | Reference(s) |

| CAS Number | 2393-24-0 | [1] |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Hazards | Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). | [2] |

Part 1: The Industrial Standard - A Multi-Step Pathway from Toluene

The most established and industrially scalable route to this compound begins with toluene, an abundant and cost-effective starting material. This pathway is a classic example of leveraging fundamental aromatic chemistry—electrophilic substitution followed by side-chain functionalization.

Logical Framework of the Toluene-Based Synthesis

This synthesis is designed as a sequence of robust, high-yielding steps that allow for the isolation and purification of key intermediates. The logic is to first install the stable sulfonic acid group onto the aromatic ring and then build the more delicate aminomethyl functionality on the side chain.

Caption: Overall workflow for the synthesis starting from toluene.

Step 1: Electrophilic Aromatic Sulfonation of Toluene

Causality and Expertise: The initial step involves the sulfonation of toluene. The methyl group of toluene is an ortho-, para-directing activator. Due to steric hindrance from the bulky methyl group, the para-substituted product, p-toluenesulfonic acid (PTSA), is the major isomer formed, especially under thermodynamic control at higher temperatures.[3] The choice of sulfonating agent—concentrated sulfuric acid, oleum (H₂SO₄·SO₃), or sulfur trioxide—is critical.[4][5] Oleum is often preferred in industrial settings to drive the equilibrium reaction to completion by ensuring a high concentration of the active electrophile, SO₃.

Experimental Protocol: Synthesis of p-Toluenesulfonic Acid

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. This is crucial for removing water, a byproduct of the reaction, which would otherwise dilute the sulfuric acid and shift the equilibrium back towards the reactants.[3]

-

Reaction: Charge the flask with toluene (e.g., 95 mL) and concentrated sulfuric acid (e.g., 5 mL). Heat the mixture to reflux (approx. 160°C).[3]

-

In-Process Control: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is complete when water formation ceases.

-

Workup and Validation: Cool the reaction mixture. Induce crystallization by adding a small amount of water, which decreases the solubility of the PTSA.[3] The product is isolated by filtration. Purity can be validated by melting point analysis and NMR spectroscopy.

Step 2: Conversion to p-Toluenesulfonyl Chloride (TsCl)

Causality and Expertise: The sulfonic acid group is relatively unreactive for subsequent side-chain modification. It must be converted to a more reactive intermediate, the sulfonyl chloride. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard reagents for this transformation.[6] The reaction proceeds via nucleophilic attack of the sulfonic acid on the chlorinating agent. Using a solvent like toluene with a catalyst such as pyridine can improve reaction speed and safety.[7]

Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride

-

Reaction Setup: In a flask equipped for reflux and under an inert atmosphere, suspend sodium p-toluenesulfonate in a solvent such as toluene. Add a catalytic amount of pyridine.[7]

-

Reagent Addition: While refluxing, add thionyl chloride (e.g., 1.5 molar equivalents) dropwise below the liquid surface.[7]

-

Workup: After the reaction is complete (monitored by TLC or GC), the mixture is cooled. The product can be isolated by pouring the reaction mixture onto ice water, which precipitates the sulfonyl chloride.[8]

-

Validation: The crude product is filtered and can be purified by recrystallization. Structure and purity are confirmed by ¹H NMR, ¹³C NMR, and melting point.

Step 3: Radical Side-Chain Chlorination

Causality and Expertise: This step is a free-radical halogenation, specifically targeting the benzylic protons of the methyl group. This reaction requires a radical initiator, such as UV light or AIBN, and a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[6][9] It is critical to perform this reaction in the absence of Lewis acid catalysts, which would promote electrophilic chlorination of the aromatic ring instead.

Experimental Protocol: Synthesis of 4-(Chloromethyl)benzenesulfonyl Chloride

-

Reaction Setup: Dissolve p-toluenesulfonyl chloride in a suitable inert solvent (e.g., CCl₄). The reaction vessel should be made of quartz if UV irradiation is used.

-

Reaction: Heat the solution and pass chlorine gas through it while irradiating with a UV lamp.[9] The reaction progress is monitored by ¹H NMR, following the disappearance of the methyl singlet and the appearance of the chloromethyl singlet.

-

Workup and Validation: Once the conversion is complete, the solvent is removed under reduced pressure. The product, 4-(chloromethyl)benzenesulfonyl chloride, can be purified by distillation under reduced pressure or recrystallization.[9]

Step 4: Amination and Hydrolysis

Causality and Expertise: The final stage involves converting the reactive benzylic chloride into the primary amine. A direct reaction with an excess of aqueous ammonia is feasible; the excess is necessary to minimize the formation of secondary and tertiary amine byproducts.[8] The reaction first forms the sulfonamide, which is then hydrolyzed to the final sulfonic acid.

Experimental Protocol: Synthesis of this compound

-

Amidation: React 4-(chloromethyl)benzenesulfonyl chloride with concentrated aqueous ammonium hydroxide. The reaction is typically carried out in water at an elevated temperature (e.g., 40-95°C).[8]

-

Hydrolysis: The resulting intermediate, 4-(aminomethyl)benzenesulfonamide, is then hydrolyzed. This can be achieved under basic conditions (e.g., refluxing with aqueous NaOH) followed by acidification, or under acidic conditions.

-

Isolation and Validation: Upon cooling and adjusting the pH to the isoelectric point, the zwitterionic product precipitates from the solution. It is collected by filtration, washed with cold water, and dried. Purity is confirmed by NMR and elemental analysis.

Part 2: The Reductive Amination Pathway

This pathway offers a more convergent approach, starting from a precursor that already contains the sulfonic acid group and an oxidized form of the aminomethyl group (an aldehyde). Reductive amination is a powerful and widely used method in pharmaceutical synthesis for forming C-N bonds.[10]

Logical Framework of the Reductive Amination Synthesis

The strategy here is to synthesize 4-formylbenzenesulfonic acid and then directly convert the aldehyde to the primary amine in a one-pot reaction.

Caption: Workflow for the reductive amination synthesis pathway.

Step 1: Synthesis of 4-Formylbenzenesulfonic Acid

Causality and Expertise: The key intermediate is 4-formylbenzenesulfonic acid. A traditional and effective method for its synthesis is the oxidation of the methyl group of p-toluenesulfonic acid.[11] Strong oxidizing agents are required for this transformation. Manganese dioxide (MnO₂) in oleum is a classic choice, providing a direct route to the desired aldehyde.[11]

Experimental Protocol: Synthesis of 4-Formylbenzenesulfonic Acid

-

Reaction: In a suitable reactor, p-toluenesulfonic acid is treated with manganese dioxide in 25% oleum.[11] The reaction is typically performed at a controlled temperature to prevent over-oxidation to the carboxylic acid.

-

Workup: The reaction mixture is carefully quenched by pouring it onto ice. The product can be isolated as its salt (e.g., sodium salt) by neutralization and filtration.

-

Validation: The structure of the aldehyde can be confirmed using spectroscopic methods, including ¹H NMR (presence of an aldehyde proton signal ~10 ppm) and IR (carbonyl stretch ~1700 cm⁻¹).

Step 2: Direct Reductive Amination

Causality and Expertise: Reductive amination combines the formation of an imine from the aldehyde and ammonia with its simultaneous reduction in one pot. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to not reduce the aldehyde but are reactive enough to reduce the protonated imine (iminium ion) intermediate.[10][12] This selectivity is key to achieving a high yield.

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve 4-formylbenzenesulfonic acid (1 equivalent) in a suitable solvent, such as methanol.

-

Imine Formation: Add a source of ammonia, such as ammonium chloride, and a base, or a solution of ammonia in methanol.[13]

-

Reduction: Add sodium cyanoborohydride (e.g., 2 equivalents) to the mixture. The pH should be maintained in a slightly acidic range (pH 6-7) to promote iminium ion formation without degrading the reducing agent.[10]

-

Workup and Validation: After stirring for a specified time (e.g., 24 hours), the reaction is quenched, and the solvent is removed.[14] The product is isolated by adjusting the pH to induce precipitation, followed by filtration. Purity is assessed by HPLC and NMR.

Part 3: The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation issues common with direct amination.[15][16] This pathway is particularly valuable for smaller-scale syntheses where purity is paramount.

Logical Framework of the Gabriel Synthesis

This route utilizes a phthalimide group to "protect" the nitrogen, allowing it to act as a nucleophile only once. The starting material would be a benzylic halide bearing the sulfonic acid group.

Caption: Workflow for the Gabriel synthesis of primary amines.

Step 1: Nucleophilic Substitution with Potassium Phthalimide

Causality and Expertise: The first step is a standard Sₙ2 reaction. Potassium phthalimide serves as a surrogate for the ammonia anion (NH₂⁻).[15] It is a bulky, non-basic nucleophile that attacks the primary benzylic halide (e.g., 4-(chloromethyl)benzenesulfonic acid). The use of a polar aprotic solvent like DMF is often recommended to accelerate the reaction.[17][18]

Experimental Protocol: Phthalimide Alkylation

-

Reaction Setup: In a round-bottom flask, suspend potassium phthalimide (1 equivalent) in anhydrous DMF.

-

Reagent Addition: Add a solution of 4-(chloromethyl)benzenesulfonic acid (or its salt, 1 equivalent) to the suspension.

-

Reaction: Heat the mixture (e.g., to 80-100°C) and stir until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide intermediate. Filter and wash the solid.

Step 2: Liberation of the Primary Amine

Causality and Expertise: The final step is the cleavage of the amine from the phthalimide moiety. While acidic or basic hydrolysis is possible, it often requires harsh conditions.[18] The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcohol like ethanol, is a much milder and more common method.[16] The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and liberating the desired primary amine.[19]

Experimental Protocol: Hydrazinolysis

-

Reaction: Suspend the N-phthalimide intermediate from the previous step in ethanol.

-

Reagent Addition: Add hydrazine hydrate (e.g., 1.5-2 equivalents) to the suspension.

-

Reaction: Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

Isolation and Validation: Cool the mixture and filter off the phthalhydrazide byproduct. The filtrate contains the target product. Acidify the filtrate with HCl to precipitate any remaining phthalhydrazide, filter again, and then neutralize the filtrate to its isoelectric point to precipitate the final product, this compound. Validate the product's identity and purity using standard analytical techniques.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Advantages | Key Disadvantages | Best Suited For |

| Industrial Route | Toluene | Low-cost starting material, highly scalable, well-established procedures. | Multi-step, uses hazardous reagents (oleum, Cl₂), potential for isomer impurities. | Large-scale, industrial production. |

| Reductive Amination | p-Toluenesulfonic Acid | High selectivity, convergent, milder conditions for the final step. | Requires synthesis of the aldehyde intermediate, which can be challenging. | Lab-scale and pilot-scale synthesis. |

| Gabriel Synthesis | Halogenated Precursor | Excellent for producing pure primary amines, avoids over-alkylation. | Requires stoichiometric phthalimide, hydrazine is toxic. | High-purity, small to medium-scale synthesis. |

Conclusion

The synthesis of this compound can be approached through several viable pathways, each with distinct advantages and challenges. The choice of route depends critically on the desired scale, purity requirements, and available resources. The classic industrial method starting from toluene is optimized for cost and scale, while the reductive amination and Gabriel synthesis routes offer greater control and potentially higher purity, making them highly suitable for applications in pharmaceutical research and development where compound integrity is paramount. A careful evaluation of these methodologies, guided by the principles of chemical reactivity and process safety, will enable the efficient and successful production of this valuable synthetic building block.

References

-

LookChem. 4-Formylbenzenesulfonic acid. [Link]

-

ResearchGate. (2025, August 6). Aromatic sulphonation II: Orientation in the sulphonation of toluene. [Link]

-

Duvall, J. J. Directive effects in the sulfonation of toluene; Synthesis and attemp. BYU ScholarsArchive. [Link]

-

Quora. (2022, January 3). Why sulphonation of toluene gives p_methlsulphonic acid as major products?. [Link]

-

YouTube. (2017, March 21). Preparation of toluene and (de)sulfonation in detail. [Link]

- Google Patents.

-

YouTube. (2018, January 29). Sulfonation: p-Toluenesulfonic Acid. [Link]

- Google Patents. CN102295587A - New preparation technology of p-toluenesulfonyl chloride.

-

Wikipedia. Gabriel synthesis. [Link]

-

Gabriel Synthesis. (n.d.). [Link]

-

Eureka | Patsnap. Preparation method of p-toluene sulfonyl chloride. [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

-

PubChem. 4-Formylbenzenesulfonic acid. [Link]

-

Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

- Google Patents. US4874894A - Process for the production of benzenesulfonamides.

-

ResearchGate. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

- Google Patents.

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

ResearchGate. (2025, August 6). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

-

Thieme E-Books. Product Subclass 3: Benzylic Chlorides. [Link]

-

Organic Syntheses Procedure. p. 943. [Link]

-

CP Lab Safety. This compound, 96% Purity, C7H9NO3S, 1 gram. [Link]

- Google Patents. CN1163264A - Process for producing p-toluenesulfonyl chloride.

-

ResearchGate. Mechanism of reaction with ((chloromethyl)sulfonyl)benzenes. [Link]

-

PubChem. This compound. [Link]

-

NIH PubChem. 4-Chlorobenzenesulfonamide. [Link]

- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). [Link]

-

Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. Hinsberg reaction. [Link]

- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

ChemRxiv. Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction. [Link]

Sources

- 1. CAS 2393-24-0: this compound [cymitquimica.com]

- 2. This compound | C7H9NO3S | CID 188962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. CN102295587A - New preparation technology of p-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 8. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Buy 4-Formylbenzenesulfonic acid | 5363-54-2 [smolecule.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalpapers.com [chemicalpapers.com]

- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)benzenesulfonic Acid

Abstract

4-(Aminomethyl)benzenesulfonic acid is a zwitterionic compound featuring both a basic aminomethyl group and an acidic sulfonic acid group attached to a central benzene ring. This unique structure imparts specific spectroscopic characteristics that are crucial for its identification and quality control in research and drug development. This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the theoretical basis for the observed spectral features, present validated experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. The molecule consists of a para-substituted benzene ring, a methylene (-CH₂-) bridge, a primary amine (-NH₂), and a sulfonic acid (-SO₃H) group. In the solid state and in neutral aqueous solutions, it exists as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated sulfonate group (-SO₃⁻). This ionic character significantly influences its solubility and its interaction with electromagnetic radiation.

Key Structural Features for Spectroscopy:

-

Aromatic Ring: The 1,4-disubstituted (para) benzene ring gives rise to a characteristic pattern in the aromatic region of the NMR spectrum and distinct absorption bands in IR and UV-Vis spectroscopy.

-

Methylene (-CH₂-) Group: This group acts as a singlet in the ¹H NMR spectrum and shows characteristic C-H stretching and bending vibrations in the IR spectrum.

-

Amino/Ammonium Group (-NH₂/-NH₃⁺): The protonation state of this group is highly dependent on the solvent and pH. The labile protons of the -NH₃⁺ group are often exchanged with deuterium in deuterated solvents, leading to their disappearance from the ¹H NMR spectrum. In IR, N-H stretching and bending vibrations are key identifiers.

-

Sulfonic Acid/Sulfonate Group (-SO₃H/-SO₃⁻): The strong S=O and S-O bonds produce intense and characteristic absorption bands in the IR spectrum.

Below is a diagram illustrating the molecular structure with atom numbering for NMR assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the zwitterionic nature of this compound, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common solvents for analysis.

¹H NMR Spectroscopy

-

Aromatic Protons (H-2, H-3, H-5, H-6): The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonate group (H-3, H-5) are expected to be downfield compared to the protons ortho to the aminomethyl group (H-2, H-6).

-

Methylene Protons (H-7): The two protons on the methylene carbon are chemically equivalent and appear as a sharp singlet. Their chemical shift is influenced by the adjacent ammonium and aromatic groups, typically appearing around δ 4.0 ppm.

-

Ammonium Protons (-NH₃⁺): The protons on the nitrogen are labile and will exchange with deuterium in D₂O, causing their signal to disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet, with the chemical shift being highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

-

Aromatic Carbons (C-1 to C-6): Four signals are expected for the aromatic carbons due to the molecule's symmetry.

-

C-1 and C-4 (quaternary): These are the carbons directly attached to the substituents. Their chemical shifts will be significantly different due to the opposing electronic effects of the -CH₂NH₃⁺ and -SO₃⁻ groups.

-

C-2/C-6 and C-3/C-5: These pairs of carbons will each produce a single signal.

-

-

Methylene Carbon (C-7): A single signal is expected for the methylene carbon, typically in the range of δ 40-50 ppm.

| Nucleus | Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | Aromatic (H-2, H-6) | ~7.4 - 7.6 | Doublet | Protons ortho to the aminomethyl group. |

| ¹H | Aromatic (H-3, H-5) | ~7.7 - 7.9 | Doublet | Protons ortho to the sulfonate group. |

| ¹H | Methylene (-CH₂) | ~4.0 - 4.2 | Singlet | |

| ¹H | Amine (-NH₃⁺) | Variable (broad) | Singlet | Signal disappears in D₂O. |

| ¹³C | C-1 | ~130 - 135 | Singlet | Quaternary carbon attached to -CH₂. |

| ¹³C | C-4 | ~145 - 150 | Singlet | Quaternary carbon attached to -SO₃⁻. |

| ¹³C | C-2, C-6 | ~128 - 130 | Doublet | |

| ¹³C | C-3, C-5 | ~125 - 127 | Doublet | |

| ¹³C | C-7 (-CH₂) | ~45 - 50 | Triplet |

Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the sulfonate group, the ammonium group, and the aromatic ring.

-

N-H Stretching: The stretching vibrations of the N-H bonds in the -NH₃⁺ group typically appear as a broad band in the 3000-3300 cm⁻¹ region. This broadness is due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

-

S=O Stretching: The sulfonate group gives rise to very strong and characteristic asymmetric and symmetric stretching bands. These are typically found around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.[1]

-

Aromatic C=C Stretching: Medium to weak absorptions from the benzene ring stretching appear in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The bending vibration (scissoring) of the -NH₃⁺ group is found around 1600-1500 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3000 | Strong, Broad | O-H (from trace H₂O) and N-H stretching (-NH₃⁺) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (-CH₂) |

| 1600 - 1500 | Medium | N-H bending (-NH₃⁺) and Aromatic C=C stretching |

| 1250 - 1120 | Strong | Asymmetric S=O stretching (-SO₃⁻) |

| 1080 - 1010 | Strong | Symmetric S=O stretching (-SO₃⁻) |

| ~830 | Strong | C-H out-of-plane bending (para-substitution) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural clues through fragmentation. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this polar, non-volatile compound, as it minimizes fragmentation and allows for the observation of the molecular ion.[2][3]

-

Molecular Ion: The monoisotopic mass of this compound (C₇H₉NO₃S) is 187.0303 Da.[4]

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways could involve the loss of the sulfonic acid group or cleavage of the benzylic C-C bond.

Experimental Protocols

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz).[7] Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be chosen to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance sensitivity.[8] A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. For ¹H spectra, integrate the signals to determine proton ratios. For ¹³C spectra, perform peak picking to identify chemical shifts.

FTIR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[9]

Methodology:

-

Preparation: Ensure all equipment (agate mortar, pestle, die set) is thoroughly clean and dry to prevent moisture contamination, which can obscure spectral features.[10][11]

-

Mixing: Grind 1-2 mg of the sample into a fine powder in the agate mortar.[9] Add approximately 200 mg of spectroscopy-grade KBr powder (a ratio of roughly 1:100 sample to KBr) and mix gently but thoroughly.[10] Avoid over-grinding, as this can increase moisture absorption.

-

Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure of 8,000–10,000 psi to form a thin, transparent, or translucent disc.[10][11]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be collected for background correction.

ESI-MS Protocol

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a 50:50 mixture of water and methanol or acetonitrile.[12] A small amount of formic acid or ammonium hydroxide can be added to aid ionization in positive or negative mode, respectively.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[12]

-

Ionization: Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of charged droplets.[12]

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500 Da) to observe the [M+H]⁺ and [M-H]⁻ ions.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive profile for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of the aminomethyl group. FTIR spectroscopy serves as a rapid and effective method for identifying the key sulfonate and ammonium functional groups. Finally, ESI-Mass Spectrometry confirms the molecular weight of the compound. Together, these techniques form a comprehensive analytical toolkit for researchers and drug development professionals working with this molecule, ensuring its identity, purity, and quality.

References

- Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples.

- Shimadzu. KBr Pellet Method.

- Olori, A., Di Pietro, P., & Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.

- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.

- Creative Proteomics. Electrospray Ionization.

- RSC Publishing. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods.

- Elsevier Science Ltd. The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter.

- Investigating the ionization of dissolved organic matter by electrospray ionization.

- PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- PubChemLite. This compound (C7H9NO3S).

- SciELO. (2024, May 15). Article.

- PubChem. This compound | C7H9NO3S | CID 188962.

- Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic Acid.

- NIST WebBook. Benzenesulfonic acid, 4-methyl-.

- 1D liquid-state NMR experiments.

Sources

- 1. Benzenesulfonic acid, 4-methyl- [webbook.nist.gov]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H9NO3S | CID 188962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scielo.br [scielo.br]

- 8. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 9. shimadzu.com [shimadzu.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. repository.geologyscience.ru [repository.geologyscience.ru]

4-(Aminomethyl)benzenesulfonic acid CAS number 2393-24-0

An In-Depth Technical Guide to 4-(Aminomethyl)benzenesulfonic Acid (CAS 2393-24-0) for Researchers and Drug Development Professionals

Introduction

This compound, with CAS number 2393-24-0, is an organic compound featuring a unique bifunctional structure, integrating both a primary amine and a sulfonic acid group on a benzene ring.[1] This arrangement imparts zwitterionic characteristics, influencing its solubility and chemical reactivity. While structurally related to biologically significant molecules, its primary role in the scientific and pharmaceutical landscape is that of a versatile chemical intermediate and a specialized reagent in various analytical and synthetic applications.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical Properties and Structural Elucidation

The foundational characteristics of this compound are summarized below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 2393-24-0 | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Benzylaminesulfonic acid, 4-Sulfobenzylamine | [1][2] |

| Molecular Formula | C₇H₉NO₃S | [1][2][3] |

| Molecular Weight | 187.22 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Purity | Typically ≥95% | [1] |

| SMILES | C1=CC(=CC=C1CN)S(=O)(=O)O | [2][5] |

| InChI | InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10,11)/h1-4H,5,8H2,(H,9,10,11) | [2][6] |

| InChIKey | WYVXAVWJOAZDID-UHFFFAOYSA-N | [2][6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis and Purification

The synthesis of this compound often starts from p-toluenesulfonyl chloride, a readily available industrial chemical. The general strategy involves the transformation of the methyl group into an aminomethyl group. A plausible synthetic route involves bromination of the methyl group followed by amination.

A common method for a related transformation involves the reaction of p-toluenesulfonyl chloride with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form 4-(bromomethyl)benzenesulfonyl chloride.[7] This intermediate can then be reacted with an ammonia source to yield the final product.

Sources

- 1. CAS 2393-24-0: this compound [cymitquimica.com]

- 2. This compound | C7H9NO3S | CID 188962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RR [rrscientific.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 6. angenesci.com [angenesci.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 4-(Aminomethyl)benzenesulfonic Acid and its Synonyms for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Aminomethyl)benzenesulfonic acid, a versatile chemical compound with significant applications in biomedical research and diagnostics. We will delve into its nomenclature, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a fluorogenic tag for the quantitative analysis of protein modifications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Nomenclature and Identification: Establishing a Clear Identity

This compound is a specific organic compound with the Chemical Abstracts Service (CAS) Registry Number 2393-24-0 .[1] It is crucial to distinguish this compound from structurally similar molecules to ensure accuracy in research and development.

IUPAC Name and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] However, it is known by a variety of synonyms in literature and commercial listings. Understanding these alternative names is essential for a comprehensive literature search and procurement.

| Synonym | Source/Context |

| p-Aminomethylbenzenesulfonic acid | Common name indicating the para position of the aminomethyl group. |

| 4-Sulfobenzylamine | Emphasizes the benzylamine core with a sulfo- group.[1] |

| para-Benzylaminesulfonic acid | Another common variant highlighting the substitution pattern.[1] |

| 4-(Aminomethyl)benzene-1-sulfonic acid | A more descriptive IUPAC-style name. |

| Benzenesulfonic acid, 4-(aminomethyl)- | A common indexing name.[1] |

Distinguishing from Related Compounds

It is imperative to differentiate this compound from two other compounds with similar names and applications in the medical field:

-

Mafenide (CAS 138-39-6): Chemically known as 4-(aminomethyl)benzenesulfonamide . A key difference is the sulfonamide group (-SO₂NH₂) instead of a sulfonic acid group (-SO₃H). Mafenide is a sulfonamide-type antibiotic used topically to treat severe burns.

-

Homosulfanilamide: This is a synonym for Mafenide.

The presence of a sulfonic acid group in this compound imparts distinct chemical properties, particularly its acidity and solubility, compared to the sulfonamide group in Mafenide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application.

| Property | Value |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in water |

| CAS Number | 2393-24-0 |

Synthesis of this compound

While various synthetic routes for similarly structured compounds are documented, a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in standard chemical literature. However, based on established organic chemistry principles, a plausible synthetic pathway can be proposed. One logical approach would be the reduction of a suitable nitrile precursor.

This proposed pathway involves the catalytic hydrogenation of 4-cyanobenzenesulfonic acid. The nitrile group (-CN) is reduced to an aminomethyl group (-CH₂NH₂) using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reducing agent like lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions would need to be optimized to ensure high yield and purity, particularly to avoid the reduction of the sulfonic acid group.

Applications in Research and Development

This compound has emerged as a valuable tool in several areas of scientific research, most notably in the field of proteomics and as a potential building block in medicinal chemistry.

Fluorogenic Tagging for the Analysis of Protein Tyrosine Nitration

A primary application of this compound is in the highly sensitive detection and quantification of 3-nitrotyrosine (3-NT), a biomarker for nitroxidative stress associated with various diseases.

The method involves a two-step process:

-

Reduction: The nitro group of the 3-nitrotyrosine residue within a protein or peptide is selectively reduced to an amino group, forming 3-aminotyrosine (3-AT). This is typically achieved using a reducing agent like sodium dithionite.

-

Fluorogenic Reaction: The newly formed 3-aminotyrosine then reacts with this compound in the presence of an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), to form a highly fluorescent benzoxazole derivative.

The following is a generalized protocol for the fluorogenic tagging of 3-nitrotyrosine in a protein sample:

-

Protein Digestion (Optional but Recommended): For complex protein samples, enzymatic digestion (e.g., with trypsin) is recommended to generate smaller peptides, which can improve the accessibility of the 3-nitrotyrosine residues.

-

Reduction of 3-Nitrotyrosine:

-

Dissolve the protein or peptide sample in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 9.0).

-

Add a fresh solution of sodium dithionite to a final concentration of approximately 10 mM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes) to ensure complete reduction of 3-NT to 3-AT.

-

-

Fluorogenic Tagging Reaction:

-

To the reaction mixture from the previous step, add this compound to a final concentration of approximately 2 mM.

-

Add potassium ferricyanide to a final concentration of approximately 5 µM.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

The resulting fluorescently tagged peptides or proteins can be analyzed by various methods, including:

-

High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

-

Fluorescence Spectroscopy to measure the fluorescence intensity.

-

Mass Spectrometry (MS) for identification and quantification of the modified peptides.

-

-

| Parameter | Value |

| Excitation Maximum (λex) | ~360 nm |

| Emission Maximum (λem) | ~490 nm |

| Quantum Yield | High (enabling sensitive detection) |

| Detection Limit | Picomole range |

Potential as a Building Block in Medicinal Chemistry

The bifunctional nature of this compound, possessing both a reactive amino group and a sulfonic acid group, makes it an attractive building block for the synthesis of novel pharmaceutical compounds. The amino group can be readily derivatized to introduce various functionalities, while the sulfonic acid group can enhance water solubility and potentially interact with biological targets.

Role in Dye Synthesis

While specific examples of commercial dyes synthesized directly from this compound are not widespread in the literature, its structural analog, 4-aminobenzenesulfonic acid (sulfanilic acid), is a well-known precursor in the synthesis of azo dyes. It is plausible that this compound could be used in a similar manner to create dyes with unique properties, where the aminomethyl group could be further functionalized.

Conclusion

This compound is a chemical compound with a distinct identity and a growing portfolio of applications, particularly in the realm of biomedical research. Its utility as a highly sensitive fluorogenic tag for the detection of protein nitration provides a powerful tool for studying oxidative stress-related diseases. As our understanding of its chemical reactivity and biological interactions expands, so too will its potential applications in drug discovery and diagnostics. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this versatile molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Quantum Yield of 4-(Aminomethyl)benzenesulfonic Acid: Theoretical Insights and a Practical Framework for Experimental Determination

Abstract

Introduction: The Significance of Quantum Yield in Scientific Research

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2][3]. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various scientific disciplines, including cellular imaging, bioassays, and drug discovery, as it contributes to brighter signals and enhanced sensitivity.

The molecular structure and the immediate environment of a fluorophore critically influence its quantum yield. For 4-(Aminomethyl)benzenesulfonic acid, the presence of an aromatic ring, an amino group, and a sulfonic acid group suggests the potential for fluorescence. The interplay of these functional groups, along with environmental factors such as solvent polarity and pH, will dictate the efficiency of its light emission.

Predicted Photophysical Properties of this compound

In the absence of direct experimental data, we can infer the potential fluorescent properties of this compound by examining its structural components and related molecules.

-

Aromatic Core: The benzenoid ring is the fundamental chromophore responsible for the absorption of ultraviolet light. Benzene itself exhibits fluorescence, although its quantum yield can be influenced by solvent and temperature[4].

-

Aminomethyl Group (-CH₂NH₂): The benzylamine moiety (C₆H₅CH₂NH₂) is known to be fluorescent[5][6][7]. The amino group can engage in photoinduced electron transfer processes that may either enhance or quench fluorescence depending on the molecular context and environment.

-

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is strongly electron-withdrawing and highly polar. Its presence is expected to significantly influence the electronic structure of the benzene ring and the compound's solubility in polar solvents. The ionization state of the sulfonic acid and amino groups will be pH-dependent, which in turn is likely to affect the fluorescence properties[8][9][10]. The analogous compound, 4-aminobenzenesulfonic acid (sulfanilic acid), exists as a zwitterion and is a key component in the synthesis of dyes and sulfa drugs[11][12].

Given these structural features, it is plausible that this compound exhibits fluorescence. However, its quantum yield is anticipated to be highly sensitive to solvent polarity and pH due to the presence of the ionizable amino and sulfonic acid groups.

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method[1][13][14]. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

For dilute solutions (absorbance < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed and the quantum yield. By using a standard with a known quantum yield (ΦF,std) and measuring the integrated fluorescence intensities and absorbances of both the standard and the unknown sample (x) at the same excitation wavelength, the quantum yield of the unknown (ΦF,x) can be calculated using the following equation[1][2]:

ΦF,x = ΦF,std * (Ix / Istd) * (Astd / Ax) * (nx² / nstd²)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.

Selection of a Suitable Quantum Yield Standard

The choice of an appropriate standard is critical for an accurate quantum yield determination. The ideal standard should have the following characteristics:

-

Known and Stable Quantum Yield: The quantum yield of the standard should be well-documented and not prone to degradation under experimental conditions.

-

Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to the unknown sample to minimize wavelength-dependent instrumental errors[13].

-

Solubility: The standard should be soluble in the same solvent as the unknown sample to avoid complications arising from different refractive indices.

A list of commonly used quantum yield standards is provided in Table 1.

| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58 |

| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.95 |

| Rhodamine 6G | Ethanol | 488 | 530 | 0.95 |

| Rhodamine B | Ethanol | 514 | 575 | 0.31 |

Data compiled from multiple sources.[13]

For this compound, which is expected to absorb in the UV region, Quinine Sulfate in 0.1 M H₂SO₄ would be a suitable initial choice as a standard.

Step-by-Step Experimental Protocol

This protocol outlines the comparative method for determining the quantum yield of this compound.

3.3.1. Materials and Instrumentation

-

This compound

-

Selected quantum yield standard (e.g., Quinine Sulfate)

-

High-purity solvent (e.g., deionized water, ethanol)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

1 cm path length quartz cuvettes (one for absorbance, one for fluorescence)

-

Volumetric flasks and pipettes

3.3.2. Solution Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and the chosen standard in the selected solvent.

-

Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects[1][13].

3.3.3. Absorbance Measurements

-

Set the excitation wavelength on the UV-Vis spectrophotometer.

-

Record the absorbance of each of the prepared solutions (both sample and standard) at this wavelength.

-

Use the pure solvent as a blank.

3.3.4. Fluorescence Measurements

-

Transfer the solutions to the fluorescence cuvette.

-

Set the excitation wavelength on the spectrofluorometer to be the same as that used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough wavelength range to capture the entire emission profile.

-

Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and standard[13].

3.3.5. Data Analysis

-

Integrate Fluorescence Spectra: Calculate the integrated area under the emission curve for each recorded spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine Gradients: The resulting plots should be linear. Determine the gradient (slope) of the best-fit line for both the sample (Gradx) and the standard (Gradstd).

-

Calculate Quantum Yield: Use the following equation, which is a variation of the single-point equation that incorporates the gradients from the series of measurements for higher accuracy:

ΦF,x = ΦF,std * (Gradx / Gradstd) * (nx² / nstd²)

If the same solvent is used for both the sample and the standard, the refractive index term (nx² / nstd²) becomes 1 and can be omitted.

Experimental Workflow Diagram

Caption: Workflow for relative quantum yield determination.

Influence of Environmental Factors

The quantum yield of this compound is expected to be sensitive to its environment.

Solvent Effects

The polarity of the solvent can significantly impact the fluorescence quantum yield[15][16][17]. For molecules with charge-transfer character in their excited state, polar solvents can stabilize the excited state, often leading to a red-shift in the emission spectrum and potentially altering the quantum yield. It is recommended to determine the quantum yield in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile) to fully characterize the photophysical properties of the compound.

pH Effects

Both the aminomethyl and sulfonic acid groups of this compound are ionizable. Changes in pH will alter the protonation state of these groups, which can have a profound effect on the electronic structure and, consequently, the fluorescence quantum yield[9][10][18]. It is crucial to perform quantum yield measurements in buffered solutions across a range of pH values to understand its pH-dependent fluorescence behavior. This is particularly important for applications in biological systems where pH can vary.

Conclusion

While the precise quantum yield of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. By understanding the underlying principles of fluorescence and meticulously following the detailed experimental protocol, researchers can reliably measure this critical parameter. The exploration of solvent and pH effects will further elucidate the photophysical behavior of this compound, paving the way for its potential application as a fluorescent probe in chemical and biological research. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and producing trustworthy and authoritative results.

References

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-

Würth, C., Grabolle, U., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2643–2667. Retrieved from [Link]

-

Würth, C., Grabolle, U., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Retrieved from [Link]

-

Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved from [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. Retrieved from [Link]

-

Berlman, I. B. (1969). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 50(7), 3073–3077. Retrieved from [Link]

-

Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved from [Link]

-

Bindhu, C. V., Harilal, S. S., Nampoori, V. P. N., & Vallabhan, C. P. G. (2000). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. Retrieved from [Link]

-

de la Cruz-Jiménez, G., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(21), 6484. Retrieved from [Link]

-

Al-Kaabi, M. N., El-Sayed, Y. S., & Al-Amri, M. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44265–44274. Retrieved from [Link]

-

Ramesan, S., Vyas, S., & Abid. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. Retrieved from [Link]

-

Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved from [Link]

-

Al-iraqi, M. A., & Al-jebur, A. K. (2015). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Journal of Multidisciplinary Engineering Science Studies, 1(1), 1-4. Retrieved from [Link]

-

Ramesan, S., Vyas, S., & Abid. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. LabRulez LCMS. Retrieved from [Link]

-

Schuldiner, S., & Avron, M. (1972). The response of fluorescent amines to pH gradients across liposome membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 274(2), 323–335. Retrieved from [Link]

-

A practical guide to measuring and reporting photophysical data. (2023). RSC Publishing. Retrieved from [Link]

-

Room-temperature fluorescence spectra of liquid benzylamine... (n.d.). ResearchGate. Retrieved from [Link]

-

Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5297–5306. Retrieved from [Link]

-

Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. ACS Publications. Retrieved from [Link]

-

Effect of pH on Fluorescence. (2015, August 21). Студопедия. Retrieved from [Link]

-

What is the effect of the pH on the fluorescence? (2018, March 24). Quora. Retrieved from [Link]

-

Nesterov, E. E., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology, 86(2), 297–306. Retrieved from [Link]

-

The photophysics of p-aminobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

New fluorescent derivatives of oligopropylamines. (n.d.). ResearchGate. Retrieved from [Link]

-

Characteristics of Dissolved Organic Matter from Feces-Based Biochar: Effects of Pyrolysis Temperature and Extraction Solution pH. (2023). ACS Omega. Retrieved from [Link]

-

Sulfanilic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

2-Aminobenzenesulfonic acid. (n.d.). PubChem. Retrieved from [Link]

-

Fluorescence Studies of Selected 2-Alkylaminopyrimidines. (2010). MDPI. Retrieved from [Link]

-

4-AMINOBENZENESULFONIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Benzylamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzenesulfonic acid, 4-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzylamine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. jasco-global.com [jasco-global.com]

- 3. horiba.com [horiba.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effect of pH on Fluorescence — СÑÑÐ´Ð¾Ð¿ÐµÐ´Ð¸Ñ [studopedia.ru]

- 9. quora.com [quora.com]

- 10. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 12. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]

- 13. iss.com [iss.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]

- 17. jmess.org [jmess.org]

- 18. The response of fluorescent amines to pH gradients across liposome membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)benzenesulfonic Acid: pKa and Isoelectric Point Determination

Abstract: This technical guide provides a comprehensive analysis of the key physicochemical properties of 4-(Aminomethyl)benzenesulfonic acid, focusing on its acid dissociation constants (pKa) and isoelectric point (pI). Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and provides detailed experimental protocols for the accurate determination of these parameters. By synthesizing established methodologies with expert insights, this guide serves as a practical resource for characterizing this and similar zwitterionic molecules.

Introduction: The Zwitterionic Nature of this compound

This compound is a bifunctional organic compound featuring both a strongly acidic sulfonic acid group (-SO₃H) and a basic aminomethyl group (-CH₂NH₂). This structure confers a zwitterionic nature, meaning the molecule can exist as an internal salt with a positively charged ammonium group and a negatively charged sulfonate group. This property is responsible for its high melting point and aqueous solubility.

It is critical to distinguish this compound from its structural analog, 4-aminobenzenesulfonic acid (sulfanilic acid). The presence of a methylene (-CH₂) spacer insulates the amino group from the electron-withdrawing effects of the aromatic ring. Consequently, the aminomethyl group in the title compound is significantly more basic (a higher pKa for its conjugate acid) than the anilinic amino group of sulfanilic acid. Understanding this distinction is fundamental to predicting its behavior in chemical and biological systems.

Determination of Acid Dissociation Constants (pKa)

The ionization of this compound is characterized by two distinct pKa values:

-

pKa₁: Corresponding to the deprotonation of the highly acidic sulfonic acid group (-SO₃H).

-

pKa₂: Corresponding to the deprotonation of the protonated aminomethyl group (-CH₂NH₃⁺).

Theoretical Framework and Estimated Values

-

Sulfonic Acid Group (pKa₁): Aromatic sulfonic acids are very strong acids. Benzenesulfonic acid has a reported pKa of approximately -2.8 to 0.7.[1][2][3] The electron-donating nature of the aminomethyl substituent would have a negligible effect on this strong acidity.

-

Aminomethyl Group (pKa₂): The conjugate acid of benzylamine (C₆H₅CH₂NH₃⁺) is the most relevant analogue for the aminomethyl group. Its pKa is consistently reported to be around 9.34.[4][5] This is typical for primary alkylamines and significantly higher than that of aniline's conjugate acid (pKa ≈ 4.6), highlighting the insulating effect of the methylene spacer.[6]

Based on this analysis, the expected pKa values are summarized below.

| Ionizable Group | Equilibrium | Parameter | Estimated Value | Reference Analogue |

| Sulfonic Acid | -SO₃H ⇌ -SO₃⁻ + H⁺ | pKa₁ | ~ -2.5 | Benzenesulfonic Acid[1][3] |

| Aminomethyl (conjugate acid) | -CH₂NH₃⁺ ⇌ -CH₂NH₂ + H⁺ | pKa₂ | ~ 9.3 | Benzylammonium[4][5] |

The ionization equilibria are illustrated in the diagram below.

Caption: Ionization states of this compound at different pH ranges.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision and reliability.[7][8][9] The method involves monitoring pH changes in a solution of the analyte as a standardized titrant is added incrementally.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. A constant ionic strength should be maintained by adding a background electrolyte (e.g., 0.15 M KCl).[10]

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Titration for pKa₂:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously.

-

Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05-0.10 mL).

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration well past the expected equivalence point (pH > 11).

-

-

Data Analysis for pKa₂:

-

Plot the recorded pH values against the volume of NaOH added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa₂ is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[7]

-

-

Determination of pKa₁: Due to the extremely low value of pKa₁, direct titration in water is not feasible. This value is typically determined in mixed organic-aqueous solvents and extrapolated back to aqueous conditions or determined using computational methods. For practical purposes, confirming that pKa₁ is below 1 is often sufficient.

Alternative methods such as UV-spectrophotometric titration[11][12][13] or NMR spectroscopy[14][15][16] can also be employed, particularly if the compound has a suitable chromophore or NMR-active nuclei that show pH-dependent shifts.

Determination of the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which the net electrical charge of the molecule is zero.[17] At this pH, the concentration of the zwitterionic form is maximal, and the molecule will not migrate in an electric field.

Calculation from pKa Values

For a zwitterionic molecule with two pKa values, the isoelectric point can be calculated as the arithmetic mean of the two constants:

pI = (pKa₁ + pKa₂) / 2

Using the estimated pKa values from the previous section:

pI = (-2.5 + 9.3) / 2 = 6.8 / 2 = 3.4

This calculated pI indicates that the molecule will have minimal solubility in aqueous media around pH 3.4.

| Parameter | Formula | Calculated Value |

| Isoelectric Point (pI) | (pKa₁ + pKa₂) / 2 | ~ 3.4 |

Experimental Protocol: pI Determination by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their pI.[18][19][20] It can be used to experimentally verify the calculated pI.

Caption: General workflow for Isoelectric Focusing (IEF).

Methodology:

-

Gel Preparation: An immobilized pH gradient (IPG) gel strip with a range encompassing the expected pI (e.g., pH 3-7) is rehydrated.

-

Sample Loading: The this compound sample is dissolved in a low ionic strength buffer and applied to the IPG strip.

-

Focusing: The strip is placed in an IEF cell, and a voltage is applied. The molecule, initially charged depending on the local pH, will migrate through the pH gradient.[20]

-

Equilibrium: As the molecule traverses the gradient, its net charge changes. Migration ceases when it reaches the point in the gel where the pH is equal to its pI, as its net charge becomes zero.[21]

-

Detection and Analysis: The position of the focused band is determined, often by staining. By running pI marker proteins with known isoelectric points in parallel, the pI of the analyte can be accurately determined by interpolation.[18]

Practical Implications for Research and Development

Accurate knowledge of the pKa and pI of this compound is essential for:

-